



Method for expressing and purifying recombinant Pep27.

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Compound of Interest		
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Method for Expressing and Purifying Recombinant Pep27

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pep27 is a 27-amino acid peptide derived from the fusion (F) protein of the Respiratory Syncytial Virus (RSV). It is cleaved from the F0 precursor protein during viral maturation.[1][2] [3][4] The native **Pep27** peptide contains N-linked glycosylation sites, which are important for the biological function of the full F protein.[2][4] However, for many research and drug development applications, the production of a non-glycosylated form of the peptide in large quantities is desirable. This document provides a detailed method for the expression of recombinant **Pep27** in Escherichia coli and its subsequent purification.

Due to the small size of **Pep27**, direct expression in E. coli can lead to rapid degradation by cellular proteases. To overcome this, the following protocol utilizes a thioredoxin (Trx) fusion protein strategy. The Trx tag enhances the solubility and stability of the expressed peptide.[5] A polyhistidine (His) tag is also incorporated for efficient purification using immobilized metal affinity chromatography (IMAC), and an enterokinase cleavage site is included for the eventual removal of the fusion tag to yield purified **Pep27**.



Data Presentation

The following table summarizes the expected quantitative data from the expression and purification of recombinant Trx-His-**Pep27** fusion protein and the final purified **Pep27** peptide from a 1-liter E. coli culture. These values are based on typical yields for similar recombinant peptides expressed in E. coli.[6]

Step	Parameter	Value	Unit
Expression	Culture Volume	1	L
Wet Cell Weight	10-15	g	_
Total Protein	2-3	g	_
Trx-His-Pep27 (Soluble Fraction)	40-60	mg	
Purification			
IMAC	Purified Trx-His- Pep27	30-50	mg
Purity of Trx-His- Pep27	>95	%	
Enterokinase Cleavage	Cleaved Pep27	5-8	mg
Final Purification (RP-HPLC)	Purified Pep27	4-6	mg
Final Purity of Pep27	>98	%	

Experimental Protocols Gene Synthesis and Cloning

The gene encoding **Pep27** is synthesized with codon optimization for E. coli expression. The sequence is designed to be in-frame with an N-terminal Trx-His tag and an enterokinase cleavage site.



Pep27 Amino Acid Sequence (RSV F protein amino acids 110-136): [Sequence of **Pep27** to be inserted here based on specific RSV strain, e.g., from RSV-A2]

Protocol:

- Gene Design: Design a synthetic gene encoding the Trx protein, followed by a 6xHistidine tag, an enterokinase recognition sequence (Asp-Asp-Asp-Asp-Lys), and the **Pep27** amino acid sequence. Optimize the DNA sequence for E. coli codon usage.
- Vector Selection: Choose a suitable expression vector with a strong, inducible promoter, such as a T7 promoter (e.g., pET series vectors).
- Cloning: Clone the synthesized gene into the expression vector using standard molecular cloning techniques (e.g., restriction enzyme digestion and ligation, or Gibson assembly).
- Transformation: Transform the resulting plasmid into a suitable cloning strain of E. coli (e.g., DH5α) for plasmid propagation and sequence verification.
- Sequence Verification: Isolate the plasmid DNA and verify the sequence of the insert by Sanger sequencing.

Expression of Recombinant Trx-His-Pep27

Protocol:

- Transformation: Transform the sequence-verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C with shaking at 200-250 rpm.
- Expression Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.
- Growth: Incubate the culture at 37°C with vigorous shaking (200-250 rpm) until the OD600 reaches 0.6-0.8.



- Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.
- Post-Induction Growth: Continue to incubate the culture for 4-6 hours at 30°C with shaking. Lowering the temperature can improve the solubility of the recombinant protein.
- Cell Harvest: Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
 Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.

Purification of Trx-His-Pep27 Fusion Protein

Protocol:

- Cell Lysis: Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) per gram of wet cell weight. Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.
- Sonication: Sonicate the cell suspension on ice to further disrupt the cells and shear the DNA.
- Clarification: Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet the cell debris. Collect the supernatant containing the soluble protein fraction.
- IMAC Purification:
 - Equilibrate a Ni-NTA affinity chromatography column with lysis buffer.
 - Load the clarified supernatant onto the column.
 - Wash the column with 10-20 column volumes of wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
 - Elute the Trx-His-Pep27 fusion protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).
- Buffer Exchange: Desalt the eluted protein fraction and exchange the buffer to the enterokinase cleavage buffer (e.g., 20 mM Tris-HCl, 50 mM NaCl, 2 mM CaCl2, pH 7.4)



using a desalting column or dialysis.

• Purity Analysis: Analyze the purity of the fusion protein by SDS-PAGE.

Cleavage of the Fusion Tag and Purification of Pep27

Protocol:

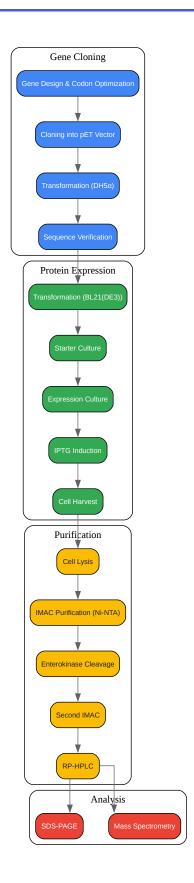
- Enterokinase Digestion: Add recombinant enterokinase to the purified Trx-His-**Pep27** fusion protein at a ratio of 1:100 (enzyme:protein, w/w).[7][8][9] Incubate the reaction at room temperature for 16-24 hours.[8]
- Monitoring Cleavage: Monitor the cleavage reaction by taking aliquots at different time points and analyzing them by SDS-PAGE.
- Removal of Trx-His Tag and Enterokinase: After complete cleavage, the Trx-His tag and the
 His-tagged enterokinase can be removed by passing the reaction mixture through the NiNTA column again. The cleaved Pep27 will be in the flow-through.
- Final Purification of Pep27:
 - The flow-through containing Pep27 may require further purification to remove any remaining contaminants and uncleaved fusion protein.
 - Reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable method for purifying small peptides.
 - Use a C18 column and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
- Purity and Identity Confirmation:
 - Assess the purity of the final Pep27 peptide by analytical RP-HPLC and SDS-PAGE (using a high-percentage Tris-Tricine gel suitable for small peptides).
 - Confirm the identity of the purified peptide by mass spectrometry.



• Lyophilization and Storage: Lyophilize the purified **Pep27** fractions for long-term storage at -20°C or -80°C.

Visualizations





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Caption: Workflow for recombinant Pep27 expression and purification.





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Caption: Schematic of the Trx-His-**Pep27** fusion protein expression cassette.

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